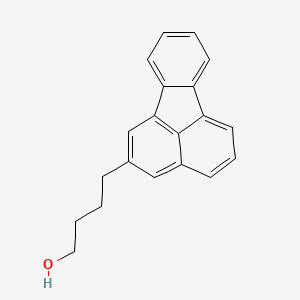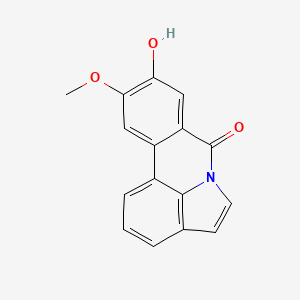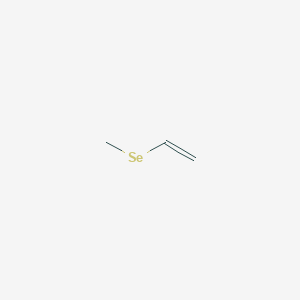
3-Benzoyl-6,8-dichloro-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzoyl-6,8-dichloro-2H-1-benzopyran-2-one is a chemical compound belonging to the class of benzopyran derivatives. It is characterized by the presence of a benzoyl group at the 3-position and chlorine atoms at the 6 and 8 positions on the benzopyran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-6,8-dichloro-2H-1-benzopyran-2-one typically involves the reaction of 6,8-dichloro-2H-1-benzopyran-2-one with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion . The general reaction scheme is as follows:
6,8-dichloro-2H-1-benzopyran-2-one+benzoyl chloridepyridine, refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzoyl-6,8-dichloro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The chlorine atoms at the 6 and 8 positions can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted benzopyran derivatives.
Applications De Recherche Scientifique
3-Benzoyl-6,8-dichloro-2H-1-benzopyran-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Benzoyl-6,8-dichloro-2H-1-benzopyran-2-one involves its interaction with specific molecular targets. The benzoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The chlorine atoms enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Benzoyl-2H-chromen-2-one: Lacks chlorine atoms, making it less lipophilic.
2H-1-Benzopyran-2-one, 7-methoxy-: Contains a methoxy group instead of chlorine atoms.
2H-1-Benzopyran-2-one, 6-methyl-: Contains a methyl group instead of chlorine atoms.
Uniqueness
3-Benzoyl-6,8-dichloro-2H-1-benzopyran-2-one is unique due to the presence of chlorine atoms at the 6 and 8 positions, which enhance its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other benzopyran derivatives and contributes to its specific properties and applications .
Propriétés
Numéro CAS |
3855-86-5 |
|---|---|
Formule moléculaire |
C16H8Cl2O3 |
Poids moléculaire |
319.1 g/mol |
Nom IUPAC |
3-benzoyl-6,8-dichlorochromen-2-one |
InChI |
InChI=1S/C16H8Cl2O3/c17-11-6-10-7-12(14(19)9-4-2-1-3-5-9)16(20)21-15(10)13(18)8-11/h1-8H |
Clé InChI |
HBCSDGCFVQHFAP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-(5-bromothiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B14152200.png)
![2-(3-Nitrophenyl)-2-oxoethyl 4-({4-[2-(2,4-dichlorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B14152205.png)
![N-[2-[(2-acetamidophenyl)disulfanyl]phenyl]acetamide](/img/structure/B14152208.png)



![[(E)-5-hydroxyhex-1-enyl]boronic acid](/img/structure/B14152235.png)



![N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B14152274.png)
![1,4-Bis[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14152276.png)


